![molecular formula C24H23N3O3 B2936713 2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol CAS No. 900003-73-8](/img/structure/B2936713.png)
2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Phosphodiesterase Inhibition
This compound has been studied for its potential as a phosphodiesterase (PDE) inhibitor . PDE inhibitors are significant in the treatment of various disorders, including erectile dysfunction and pulmonary hypertension . The structural similarity to sildenafil, a well-known PDE5 inhibitor, suggests that this compound could serve as a lead for developing new therapeutic agents with improved bioavailability and pharmacokinetic profiles .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties . This opens up possibilities for its use in developing new antibiotics to combat resistant strains of bacteria. The antimicrobial potential of such compounds is crucial in the face of rising antibiotic resistance .
Cancer Research
Compounds with this structure have shown inhibitory activity against cancer cell lines . They could be used in the synthesis of novel chemotherapeutic agents, particularly targeting pathways specific to cancer cells, thereby minimizing side effects on healthy cells .
Molecular Docking Studies
The compound’s unique structure makes it suitable for molecular docking studies to understand binding affinities with various biological targets. This is essential in the drug discovery process, where the interaction between drugs and their targets can be simulated and optimized .
Optoelectronic Applications
The electronic properties of such compounds make them candidates for optoelectronic applications . They could be used in the development of organic light-emitting diodes (OLEDs) or as part of photovoltaic materials to improve the efficiency of solar cells .
Neurological Disorders
Given the compound’s potential effects on PDEs, it may also have applications in treating neurological disorders such as depression, schizophrenia, and Alzheimer’s disease. PDE inhibitors can modulate neurotransmitter pathways, offering a new approach to managing these conditions .
将来の方向性
作用機序
Target of Action
The primary target of this compound is CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its enzymatic activity . This inhibition is achieved for the most potent anti-proliferative compounds . The compound’s interaction with CDK2 results in significant changes in the cell cycle progression .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to the death of cancer cells .
Pharmacokinetics
The compound’s efficacy suggests that it has sufficient bioavailability to interact with its target, cdk2 .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . This can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment .
特性
IUPAC Name |
2-(7-ethoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-22-6-4-5-17-20-14-19(18-13-15(2)7-8-21(18)28)26-27(20)24(30-23(17)22)16-9-11-25-12-10-16/h4-13,20,24,28H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEZAVZXLIUUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)C)O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。